N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide
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Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that compounds structurally related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide exhibit potent antibacterial and antifungal activities. For instance, novel fluorine-containing derivatives have been synthesized and demonstrated significant in vitro antimicrobial potency against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Desai et al., 2013).
Anticancer Agents
In the quest for new anticancer agents, compounds with a 2-oxoquinoline structure have been designed, synthesized, and evaluated for their antitumor activities against multiple human cancer cell lines. These compounds displayed moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action for these compounds involves cell cycle arrest and induction of apoptosis in cancer cells (Fang et al., 2016).
Dopamine D₂ Receptor Ligands
Compounds structurally related to aripiprazole, an atypical antipsychotic and antidepressant, have been synthesized and evaluated for their affinity at D₂-like dopamine receptors. These new compounds bind to the D₂ receptor subtype with high affinity, exhibit significant D₂ versus D₃ receptor binding selectivity, and act as partial agonists at both the D₂ and D₃ receptor subtypes, suggesting their potential application in treating disorders related to dopamine dysregulation (Vangveravong et al., 2011).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-27-22-12-6-5-11-20(22)25(31)29(17)19-14-15-21(26)23(16-19)28-24(30)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKRAPPAUFTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide |
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